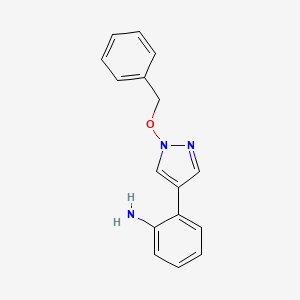

4-(2-Aminophenyl)-1-(benzyloxy)pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-phenylmethoxypyrazol-4-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c17-16-9-5-4-8-15(16)14-10-18-19(11-14)20-12-13-6-2-1-3-7-13/h1-11H,12,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSZRZNZMQQKNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON2C=C(C=N2)C3=CC=CC=C3N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 4 2 Aminophenyl 1 Benzyloxy Pyrazole Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, allowing for the differentiation of protons in various functional groups. In the case of 4-(2-Aminophenyl)-1-(benzyloxy)pyrazole, distinct signals are expected for the protons of the aminophenyl, pyrazole (B372694), and benzyloxy moieties.

The ¹H NMR spectrum typically shows signals for the pyrazole ring protons in the downfield region due to the aromatic nature of the heterocycle. For a parent pyrazole, the H3/H5 protons appear at approximately 7.6 ppm and the H4 proton at 6.3 ppm. researchgate.netreddit.com The protons on the aminophenyl and benzyl (B1604629) groups also resonate in the aromatic region, typically between 6.5 and 7.5 ppm. farmaciajournal.com The two protons of the primary amine (-NH₂) usually appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The methylene protons (-CH₂-) of the benzyloxy group are particularly diagnostic, appearing as a sharp singlet further upfield, typically around 5.3-5.5 ppm.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazole-H3 | ~8.10 | Singlet |

| Pyrazole-H5 | ~7.85 | Singlet |

| Benzyl-Phenyl-H | ~7.30-7.45 | Multiplet |

| Aminophenyl-H | ~6.70-7.20 | Multiplet |

| Benzyloxy -CH₂- | ~5.40 | Singlet |

| Amino -NH₂ | ~4.60 | Broad Singlet |

Note: Data are hypothetical and based on typical chemical shifts for analogous structures.

Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the confirmation of the molecular skeleton.

For this compound, the spectrum would show distinct resonances for the carbons of the pyrazole ring, the aminophenyl group, and the benzyloxy substituent. The pyrazole ring carbons typically appear in the range of 105-150 ppm. researchgate.netchemicalbook.com The carbons of the two phenyl rings will resonate in the aromatic region (approximately 115-140 ppm), with the carbon attached to the amino group appearing more upfield due to its electron-donating nature. The benzylic methylene carbon provides a key signal, typically found around 70-80 ppm.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Pyrazole-C3 | ~148.5 |

| Pyrazole-C5 | ~139.0 |

| Pyrazole-C4 | ~115.2 |

| Benzyl-Phenyl (ipso-C) | ~136.5 |

| Benzyl-Phenyl (aromatic C-H) | ~128.0-129.5 |

| Aminophenyl (C-N) | ~145.0 |

| Aminophenyl (C-pyrazole) | ~120.0 |

| Aminophenyl (aromatic C-H) | ~116.0-130.0 |

| Benzyloxy -CH₂- | ~75.0 |

Note: Data are hypothetical and based on typical chemical shifts for analogous structures.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying the presence of specific functional groups, as different types of bonds vibrate at characteristic frequencies. nih.gov

IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy involves the inelastic scattering of monochromatic light. nih.govnih.gov The techniques are complementary; vibrations that are strong in IR are often weak in Raman, and vice versa.

For this compound, the IR spectrum would prominently feature sharp absorption bands corresponding to the N-H stretching of the primary amine group, typically appearing as a doublet around 3350-3450 cm⁻¹. rsc.org Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The region between 1400 and 1650 cm⁻¹ is characteristic of C=C and C=N stretching vibrations from the aromatic and pyrazole rings. nih.gov The C-O stretching of the ether linkage in the benzyloxy group would produce a strong band around 1050-1150 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyrazole and phenyl rings, which may be weak in the IR spectrum.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Frequency (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | IR | 3450 & 3350 |

| Aromatic C-H Stretch | IR, Raman | 3030-3100 |

| C=N, C=C Ring Stretch | IR, Raman | 1400-1620 |

| N-H Bend | IR | ~1600 |

| C-O-C Stretch (ether) | IR | 1050-1150 |

Note: Frequencies are approximate and based on characteristic values for the specified functional groups.

Mass Spectrometry (MS) Applications in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound with high accuracy and can provide structural information through the analysis of fragmentation patterns. researchgate.net

For this compound (molecular formula C₁₆H₁₅N₃O), high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) corresponding to a calculated molecular weight of approximately 265.1215 g/mol . The precise mass measurement confirms the elemental composition.

Electron impact (EI) or other fragmentation techniques would cause the molecular ion to break apart in a predictable manner. A characteristic and often abundant fragment in molecules containing a benzyl group is the tropylium ion (C₇H₇⁺) at m/z 91. Another expected fragmentation pathway would be the cleavage of the benzylic C-O bond, leading to the loss of a benzyl radical and formation of a pyrazole-oxyanion fragment, or the loss of the entire benzyloxy group. Analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the pyrazole core to both the aminophenyl and benzyloxy substituents.

X-ray Crystallography for Definitive Molecular Structure Determination

While spectroscopic methods provide a wealth of structural information, X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecule can be constructed, revealing exact bond lengths, bond angles, and torsional angles. mdpi.com

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~16.1 |

| β (°) | ~98.5 |

| Volume (ų) | ~1370 |

| Z (molecules/unit cell) | 4 |

| Key Dihedral Angle (Pyrazole/Aminophenyl) | ~45-55° |

Note: Data are hypothetical and presented to illustrate the type of information obtained from an X-ray crystallographic analysis, drawing on typical values for related heterocyclic compounds. mdpi.comnih.gov

Computational and Theoretical Investigations of 4 2 Aminophenyl 1 Benzyloxy Pyrazole Derivatives

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. eurasianjournals.comjcsp.org.pk For pyrazole (B372694) derivatives, DFT calculations provide detailed information about their electronic structure, reactivity, and spectroscopic properties. jcsp.org.pkresearchgate.netdntb.gov.ua By optimizing the molecular geometry, researchers can calculate various parameters that describe the molecule's stability and chemical behavior. jcsp.org.pknih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. schrodinger.comumich.edu A small energy gap generally indicates high chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govwuxibiology.com This analysis is crucial for predicting how a molecule like a 4-(2-Aminophenyl)-1-(benzyloxy)pyrazole derivative might participate in charge transfer interactions within a biological system. jcsp.org.pknih.gov

In computational studies of related pyrazole structures, such as N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, the HOMO-LUMO energy gap was calculated to be small, suggesting significant chemical reactivity and charge transfer capabilities. nih.gov DFT calculations on various pyrazole-carboxamides also highlighted that modifications to the molecular structure could significantly lower the LUMO energy and alter the energy gap, thereby affecting the molecule's stability and electronic properties. jcsp.org.pk The ability to modulate the HOMO and LUMO levels is a key strategy in designing molecules for specific applications, such as in organic photovoltaics, where these levels dictate device efficiency. umich.edu

| Computational Method | EHOMO (Hartree) | ELUMO (Hartree) | Energy Gap (ΔE) (Hartree) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| B3LYP/6-31G | -0.228 | -0.089 | 0.139 | 3.782 |

| HF/6-31G | -0.341 | 0.038 | 0.379 | 10.313 |

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MESP surface illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. researchgate.net Typically, red areas indicate negative electrostatic potential (electron-rich regions), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor regions), which are prone to nucleophilic attack. researchgate.netresearchgate.net

For complex heterocyclic systems like pyrazole derivatives, MESP analysis can identify the atoms most likely to engage in intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net In a study on a related N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, MESP analysis revealed that nitrogen, oxygen, and sulfur atoms consistently carried partially negative charges, making them key sites for interactions. nih.gov This information is vital for understanding how a ligand might orient itself within a protein's binding pocket.

| Atom | Charge (B3LYP/6-31G) | Charge (HF/6-31G) |

|---|---|---|

| S17 (Sulfur) | 1.301 | 2.359 |

| O18 (Oxygen) | -0.701 | -1.021 |

| O19 (Oxygen) | -0.672 | -1.011 |

| N1 (Nitrogen) | -0.654 | -0.892 |

| N14 (Nitrogen) | -0.767 | -1.096 |

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking are cornerstone computational techniques in drug discovery, used to predict how a ligand (such as a this compound derivative) interacts with a biological target, typically a protein or enzyme. eurasianjournals.comnih.gov These simulations provide insights into the binding modes, affinities, and the specific intermolecular forces that stabilize the ligand-receptor complex. nih.govnih.govdergipark.org.tr

Molecular docking simulations place a ligand into the active site of a target protein and score the resulting poses based on predicted binding affinity. nih.govnih.gov This process helps identify the most likely binding orientation and the key amino acid residues involved in the interaction. For various pyrazole derivatives, docking studies have successfully predicted binding modes within targets like carbonic anhydrase, VEGFR-2, EGFR, and RET kinase. nih.govnih.govmdpi.comnih.gov

These studies often reveal that interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces are crucial for stable binding. mdpi.comnih.gov For example, docking of pyrazole-carboxamides into carbonic anhydrase isoforms showed high binding affinities, which were corroborated by in vitro inhibition data. nih.gov Similarly, the binding free energy of a pyrazole derivative with RET kinase was calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method, revealing that van der Waals energy was the primary contributor to the binding affinity. mdpi.com

| Compound/Class | Target | Binding Score/Energy | Reference |

|---|---|---|---|

| Pyrazole-carboxamide (Compound 6a) | hCA I | -9.3 kcal/mol | nih.gov |

| Pyrazole-carboxamide (Compound 6a) | hCA II | -8.5 kcal/mol | nih.gov |

| Pyrazole Derivative (Compound 25) | RET Kinase | -233.399 kJ/mol (MM/PBSA) | mdpi.com |

| Chalcone (B49325) Derivative (Compound 6) | hCA I | -7.61 KI (nM) | nih.gov |

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Computational methods are widely used to perform conformational analysis, exploring the potential energy surface of a molecule to identify its stable low-energy conformations. bohrium.comiu.edu.sa For flexible molecules like this compound derivatives, which contain several rotatable bonds, this analysis is particularly important.

Studies on related pyrazole derivatives have shown that the conformations predicted by theoretical calculations in the gaseous state can sometimes differ from those observed in the solid state via X-ray crystallography. bohrium.com For instance, a study on a pyrazolo[3,4-d]pyrimidine derivative found significant conformational changes around the sulfonyl group when the structure was optimized using DFT, as indicated by changes in dihedral angles. nih.gov Understanding the conformational preferences of a molecule is essential for accurately predicting its fit and interaction with a receptor's binding site. nih.gov

| Dihedral Angle | HF/6-31G** Value | B3LYP/6-31G** Value | Change |

|---|---|---|---|

| C4–N14–S17–O18 | 161.5° | 179.1° | 17.6° |

| C4–N14–S17–O19 | 36.1° | 46.9° | 10.8° |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov By correlating molecular descriptors (physicochemical, electronic, or 3D properties) with activity, QSAR models can predict the potency of new, unsynthesized compounds. neuroquantology.comoup.com

For pyrazole derivatives, QSAR studies have been successfully employed to design potent inhibitors for various targets, including p38 kinase, EGFR kinase, and PLK1. neuroquantology.comnih.govhanyang.ac.kr These models can be 2D-QSAR, which uses topological descriptors, or 3D-QSAR (like CoMFA and CoMSIA), which considers the 3D arrangement of the molecules. nih.govhanyang.ac.kr A QSAR study on pyrazole-benzimidazolone hybrids as HPPD inhibitors used multiple linear regression (MLR) and artificial neural networks (NN) to build predictive models, achieving high correlation coefficients (R) that validated the models' predictive power. biointerfaceresearch.comresearchgate.net Such models are invaluable for prioritizing synthetic efforts and guiding the design of more effective drug candidates. nih.gov

Theoretical Prediction of Molecular Reactivity and Reaction Pathways

The prediction of molecular reactivity and the elucidation of potential reaction pathways for novel compounds like this compound and its derivatives are greatly facilitated by computational chemistry, particularly through methods rooted in Density Functional Theory (DFT). While specific experimental and computational studies on this compound are not extensively documented in publicly available literature, the reactivity of the broader pyrazole class has been thoroughly investigated. These studies provide a robust framework for predicting the chemical behavior of the target molecule by analogy.

Frontier Molecular Orbitals and Global Reactivity Descriptors

The reactivity of a chemical species is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between these two orbitals (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule can be polarized easily and is generally more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates high stability and lower reactivity. nih.gov From these orbital energies, several global reactivity descriptors can be calculated:

Global Hardness (η): η ≈ (ELUMO – EHOMO) / 2. It measures the resistance of a molecule to change its electron distribution. Hard molecules have a large energy gap and are less reactive. nih.govnih.gov

Global Softness (S): S = 1 / η. Soft molecules are more polarizable and thus more reactive. nih.gov

Electronegativity (χ): χ ≈ -(ELUMO + EHOMO) / 2. It describes the ability of a molecule to attract electrons.

Chemical Potential (μ): μ = -χ. It represents the "escaping tendency" of electrons from an equilibrium system.

Computational studies on various pyrazole derivatives illustrate these principles. For instance, DFT calculations performed on different pyrazole compounds show how substituents can alter these reactivity parameters. A comparative analysis of two pyrazole derivatives, designated as P1 and P12 in one study, revealed that P1 had a higher hardness and a larger energy gap, indicating greater stability compared to P12. nih.gov Another study on pyrazole derivatives Pyz-1 and Pyz-2 showed that Pyz-1, with a smaller energy gap, was predicted to be more reactive. nih.gov

Table 4.4.1: Illustrative Global Reactivity Descriptors for Pyrazole Derivatives (eV) Note: The data below is for representative pyrazole derivatives from cited literature and is intended to illustrate the application of these computational methods. Specific values for this compound would require dedicated calculations.

| Compound | EHOMO | ELUMO | Energy Gap (ΔE) | Hardness (η) | Softness (S) | Source |

| Pyrazole Deriv. P1 | - | - | 5.44 | High | Low | nih.gov |

| Pyrazole Deriv. P12 | - | - | 4.75 | Low | High | nih.gov |

| Pyrazole Deriv. 3 | - | - | 2.783 | 1.39 | 0.719 | nih.gov |

| Pyrazole Deriv. 9 | - | - | 3.995 | 1.998 | 0.500 | nih.gov |

For this compound, the presence of the electron-donating aminophenyl group at the C4 position and the bulky benzyloxy group at the N1 position would significantly influence its electronic properties and, consequently, its reactivity descriptors.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting reaction pathways by visualizing the charge distribution on a molecule. It illustrates the regions that are rich or poor in electrons. Negative regions (typically colored red or yellow) are susceptible to electrophilic attack, while positive regions (colored blue) are prone to nucleophilic attack.

In pyrazole derivatives, the nitrogen atoms of the pyrazole ring are typically electron-rich centers, making them potential sites for interaction with electrophiles. chemscene.com The distribution of the electrostatic potential in this compound would likely show a high negative potential around the pyrazole nitrogen (N2) and the nitrogen of the amino group, marking them as key sites for electrophilic reactions. The hydrogen atoms of the amino group and aromatic rings would exhibit positive potential.

Prediction of Reaction Pathways

The unique structure of the pyrazole ring inherently dictates certain reaction pathways. The ring is known to undergo electrophilic substitution, typically at the C4 position. chemscene.com However, in the target compound, this position is already substituted with the aminophenyl group. Therefore, electrophilic attack would likely be directed towards the electron-rich phenyl ring of the aminophenyl moiety.

The amino group itself is a primary site for reactions such as diazotization. The pyrazole nitrogen atoms are also key to its reactivity. The N1 position is blocked by the benzyloxy group, but the N2 nitrogen, with its lone pair of electrons, remains a significant nucleophilic and basic center, capable of participating in coordination with metal ions or protonation. nih.gov

Pharmacological and Biological Research Trajectories of Pyrazole Systems with 4 2 Aminophenyl and Benzyloxy Moieties

In Vitro Biological Activity Profiling of Pyrazole (B372694) Derivatives

In vitro studies on pyrazole derivatives featuring aminophenyl and N-benzyl or benzyloxy functionalities have revealed a broad spectrum of biological actions. These laboratory-based assays are crucial for identifying the therapeutic potential of these compounds at a cellular level.

Pyrazole derivatives are a significant class of compounds investigated for their anticancer properties. researchgate.netresearchgate.net The incorporation of aryl and substituted benzyl (B1604629) groups is a key strategy in designing potent antiproliferative agents. mdpi.comnih.gov

Research has shown that pyrazole derivatives can exhibit significant cytotoxicity against various human cancer cell lines. For instance, a series of (E)-3-(3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one conjugates were evaluated for their in vitro cytotoxicity. One compound from this series, featuring a 4-chlorophenyl group, demonstrated notable activity against MCF-7 (breast), SiHa (cervical), and PC-3 (prostate) cancer cell lines. mdpi.com Specifically, it recorded IC₅₀ values of 2.13 µM, 4.34 µM, and 4.46 µM against MCF-7, SiHa, and PC-3 cells, respectively, while showing less toxicity to normal HEK-293T cells. mdpi.com

Similarly, other studies on pyrazolo[3,4-d]pyrimidin-4-ones have highlighted their antiproliferative effects. researchgate.net One derivative, 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one, was found to be the most potent in its series against the MCF-7 human breast adenocarcinoma cell line, with an IC₅₀ of 11 µM. researchgate.net The mechanism often involves the induction of apoptosis or cell cycle arrest. For example, some pyrazolo[3,4-b]pyridine derivatives have been shown to cause a reduction in the G1 phase and a significant arrest in the G2/M phase in HepG2 cells. mdpi.com

The presence of an aminophenyl group has also been linked to anticancer activity. Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate showed good inhibition against HepG2 (liver) and HeLa (cervical) cancer cells, with mean growth percentages of 54.25% and 38.44%, respectively, while being non-toxic to normal fibroblasts. mdpi.com

| Compound Class | Cell Line | Activity (IC₅₀) | Reference |

| (Benzyloxy)phenyl-pyrazole Chalcone (B49325) | MCF-7 (Breast) | 2.13 µM | mdpi.com |

| (Benzyloxy)phenyl-pyrazole Chalcone | SiHa (Cervical) | 4.34 µM | mdpi.com |

| (Benzyloxy)phenyl-pyrazole Chalcone | PC-3 (Prostate) | 4.46 µM | mdpi.com |

| Pyrazolo[3,4-d]pyrimidin-4-one | MCF-7 (Breast) | 11 µM | researchgate.net |

| Pyrazolo[3,4-b]pyridine | HepG2 (Liver) | 4.2 µM | mdpi.com |

| Pyrazolo[3,4-b]pyridine | HeLa (Cervical) | 5.9 µM | mdpi.com |

| Aminophenyl-pyrazole | HepG2 (Liver) | Growth Inhibition: 45.75% | mdpi.com |

| Aminophenyl-pyrazole | HeLa (Cervical) | Growth Inhibition: 61.56% | mdpi.com |

The pyrazole scaffold is a core component in many agents developed to combat microbial and fungal infections, with research focused on creating new derivatives to address antimicrobial resistance. nih.govderpharmachemica.com The biological activity of these compounds is often dependent on the substituents attached to the pyrazole ring. nih.gov

Studies on various pyrazole derivatives have demonstrated their potential. In one study, a series of pyrazole analogues were synthesized and screened for antimicrobial activity. A compound designated as 3 was found to be exceptionally active against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, while compound 4 was highly active against the Gram-positive bacterium Streptococcus epidermidis (MIC: 0.25 μg/mL). nih.gov In terms of antifungal activity, compound 2 from the same series was highly active against Aspergillus niger with an MIC of 1 μg/mL. nih.gov

Another investigation into pyrazole derivatives containing a triazole ring found that a compound with a 2,5-dichlorothiophene (B70043) substituent on the pyrazole moiety showed significant antimicrobial activity. scribd.com Furthermore, pyrazoline derivatives have also been evaluated, with some showing better antibacterial efficacy against Escherichia coli, Bacillus Subtilis, and Pseudomonas aeruginosa compared to the standard drug ampicillin. mdpi.com The development of multi-drug resistant (MDR) bacterial strains has prompted the screening of pyrazole compound libraries, with some derivatives showing significant potency against clinical and MDR strains of Staphylococcus and Enterococcus, with MIC values as low as 4 µg/mL. mdpi.com

| Compound Class/Number | Organism | Activity (MIC) | Reference |

| Pyrazole Analogue (3) | Escherichia coli (Gram -) | 0.25 µg/mL | nih.gov |

| Pyrazole Analogue (4) | Streptococcus epidermidis (Gram +) | 0.25 µg/mL | nih.gov |

| Pyrazole Analogue (2) | Aspergillus niger (Fungus) | 1 µg/mL | nih.gov |

| Pyrazoline (16c) | Pseudomonas aeruginosa (Gram -) | Zone of Inhibition: 22 mm | mdpi.com |

| Pyrazole Analogue (9) | Staphylococcus aureus (MDR) | 4 µg/mL | mdpi.com |

Pyrazole derivatives are recognized as potent enzyme inhibitors, a property that underpins many of their therapeutic effects, including anti-inflammatory and anticancer activities. mdpi.comnih.gov The 1,5-diarylpyrazole structure, in particular, is a well-explored pharmacophore for selective COX-2 inhibition. nih.gov

In a study of novel 1,5-diaryl pyrazole derivatives, compounds T3 and T5, which feature phenoxy and benzyloxy substitutions, demonstrated potent COX-2 inhibition with IC₅₀ values of 0.781 µM. nih.gov Compound T5 showed a human COX-2 selectivity index of 7.16. nih.gov Research into 1-benzyl-1H-pyrazole derivatives identified potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, which is involved in necroptosis. Compound 4b from this series showed a Kd value of 0.078 μM against RIP1 kinase. nih.gov

Other enzyme targets include carbonic anhydrases (CAs). A study on pyrazole derivatives reported effective inhibition of human CA isoforms, with Kᵢ values in the low nanomolar range (5.13-16.9 nM for hCA I and 11.77-67.39 nM for hCA II). tandfonline.com Additionally, certain pyrazole tripods have been found to be selective inhibitors of urease and butyrylcholinesterase. researchgate.net The bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) has also been targeted with pyrazole thioether analogs, with the (R)-enantiomer of one derivative showing nearly complete enzyme inhibition at 100 μM. nih.gov

| Compound Class | Target Enzyme | Activity (IC₅₀ / Kᵢ) | Reference |

| 1,5-Diaryl Pyrazole (T5) | COX-2 | IC₅₀: 0.781 µM | nih.gov |

| 1-Benzyl-1H-pyrazole (4b) | RIP1 Kinase | K d: 0.078 µM | nih.gov |

| Pyrazole Derivative | Carbonic Anhydrase I (hCA I) | Kᵢ: 5.13 - 16.9 nM | tandfonline.com |

| Pyrazole Derivative | Carbonic Anhydrase II (hCA II) | Kᵢ: 11.77 - 67.39 nM | tandfonline.com |

| Pyrazole Thioether ((R)-7q) | DapE | 99% Inhibition @ 100 µM | nih.gov |

| Pyrazole Tripod (4) | Butyrylcholinesterase | Selective Inhibition | researchgate.net |

Beyond anticancer and antimicrobial applications, pyrazole derivatives have been investigated for other important biological activities, including antioxidant and antidiabetic effects. researchgate.netijpsr.com The aminopyrazole moiety, in particular, has been shown to enhance the antioxidant properties of various heterocyclic systems. nih.gov

The antioxidant potential of pyrazole derivatives is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. nih.govmdpi.comresearchgate.net In one study, certain 5-aminopyrazole derivatives showed notable antioxidant activity, with the best-performing compounds exhibiting AA% values of 27.65% and 15.47%. mdpi.com Another study found that N-unsubstituted 4-aminopyrazoles displayed good antioxidant properties, whereas their N-substituted counterparts were less active. nih.gov

In the context of diabetes, the inhibition of α-amylase and α-glucosidase enzymes is a key therapeutic strategy. mdpi.comekb.eg Pyrazole derivatives have emerged as promising candidates for this purpose. eurekaselect.com A series of sulfonamide-based acyl pyrazoles were screened for α-glucosidase inhibition, with all tested compounds proving to be more potent than the standard drug acarbose (B1664774) (IC₅₀ = 35.1 µM). nih.gov The most active compound in this series, 5a , displayed an exceptionally low IC₅₀ value of 1.13 µM. nih.gov Similarly, certain pyrazolo[3,4-b]pyridine derivatives have shown potent α-amylase inhibitory activity, with IC₅₀ values significantly lower than acarbose. mdpi.com

| Activity | Compound Class | Result | Reference |

| Antioxidant | 5-Aminopyrazole (4b) | DPPH Scavenging: 27.65 AA% | mdpi.com |

| Antioxidant | 5-Aminopyrazole (4c) | DPPH Scavenging: 15.47 AA% | mdpi.com |

| Antidiabetic | Acyl Pyrazole Sulfonamide (5a) | α-Glucosidase Inhibition (IC₅₀): 1.13 µM | nih.gov |

| Antidiabetic | Pyrazolo[3,4-b]pyridine (7a) | α-Amylase Inhibition (IC₅₀): 5.21 µM | mdpi.com |

| Antidiabetic | Pyrazolo[3,4-b]pyridine (7d) | α-Amylase Inhibition (IC₅₀): 5.12 µM | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. nih.govnih.gov For pyrazole derivatives, SAR analyses help in optimizing lead compounds to enhance potency and selectivity for specific biological targets. nih.govnih.gov

The biological activity of pyrazole derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring and any attached aryl groups. mdpi.commdpi.com

In the development of anticancer agents, modifications to the aryl rings attached to the pyrazole core play a crucial role. For example, in a series of 1,3-diphenyl-1H pyrazole hybrids, the presence of electron-withdrawing groups (such as -Cl or -NO₂) or electron-donating groups (like -OCH₃) on the terminal phenyl ring significantly influenced cytotoxic activity. mdpi.com A compound with a 4-chloro substituent on the terminal phenyl ring showed the highest potency against several cancer cell lines. mdpi.com Similarly, for pyrazolo[3,4-d]pyrimidine derivatives, substitutions on an aryl ring at position 5 were explored to modulate lipophilicity and activity. researchgate.net

For enzyme inhibition, SAR studies have provided clear guidance for optimization. In the case of RIP1 kinase inhibitors, a series of 1-benzyl-1H-pyrazole derivatives were synthesized. It was found that the substituent on the benzyl group was critical for activity, with a 2,4-dichlorobenzyl group being part of an initial potent inhibitor. nih.gov For meprin α and β inhibitors, the introduction of different lipophilic moieties (e.g., methyl or phenyl) at the N-1 position of the pyrazole resulted in a decrease in activity compared to the unsubstituted analogue. nih.gov

In the context of antimicrobial activity, SAR studies have shown that the presence of electron-withdrawing groups like fluorine, chlorine, bromine, or nitro groups on an aromatic ring can enhance antibacterial and antifungal effects. scribd.com This highlights how electronic properties conferred by substituents are key determinants of biological function. The free amino group on the pyrazole ring has also been identified as being crucial for antioxidant activity in some series of compounds. nih.gov

Pharmacophore Elucidation for Enhanced Biological Efficacy

Pharmacophore modeling is a cornerstone in modern drug discovery, enabling the design of novel molecules with enhanced biological efficacy by identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. For pyrazole-based scaffolds, particularly those intended as kinase inhibitors, this approach has proven highly effective. A pharmacophore model for these inhibitors typically includes features such as hydrogen-bond donors, hydrogen-bond acceptors, hydrophobic regions, and aromatic rings. nih.govresearchgate.net

In the context of pyrazole systems featuring a 4-phenylamino moiety, which is structurally related to the 4-(2-aminophenyl) group, pharmacophore models have been instrumental. For example, a model for ATP-competitive inhibitors of the EGF-R protein tyrosine kinase was used to optimize a class of 4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidines. nih.gov This led to the development of compounds with IC50 values in the low nanomolar range. nih.gov The phenylamino (B1219803) group in these models often serves as a crucial hydrogen-bond donor, interacting with key residues in the hinge region of the kinase ATP-binding site. mdpi.com Similarly, a five-point pharmacophore model for PLK-1 inhibitors of the pyrazoloquinazoline class included one hydrogen-bond donor, two hydrophobic features, one positively-charged feature, and one aromatic ring. researchgate.net The aminophenyl group of "4-(2-Aminophenyl)-1-(benzyloxy)pyrazole" can satisfy the hydrogen bond donor feature, while the pyrazole and phenyl rings can fulfill aromatic and hydrophobic requirements. The benzyloxy moiety contributes a significant hydrophobic feature, potentially enhancing binding affinity.

Mechanistic Studies of Biological Interactions at the Molecular Level

Understanding how a compound interacts with its biological target at a molecular level is critical for drug development. This involves identifying the specific protein target and characterizing the binding interactions in detail.

The identification of a small molecule's direct protein target is a fundamental step in elucidating its mechanism of action. While the specific protein target for this compound is not defined in publicly available literature, the aminopyrazole scaffold is known to interact with a variety of protein classes. mdpi.com Common methodologies for target identification include affinity chromatography, where an immobilized version of the small molecule is used to "pull down" its binding partners from cell lysates, and drug affinity responsive target stability (DARTS), which identifies targets based on their increased stability against proteolysis upon ligand binding. nih.gov

Aminopyrazole derivatives have been successfully identified as potent inhibitors of several protein kinases, which are often dysregulated in cancer. mdpi.com Examples of validated targets for aminopyrazole-based compounds include:

p38 MAP Kinase : A series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones were identified as highly selective inhibitors of p38 MAP kinase. mdpi.com

Casein Kinase 1 (CK1) : Virtual screening based on a common-feature pharmacophore model led to the discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors. researchgate.net

Cyclin-Dependent Kinases (CDKs) : The N-(1H-pyrazol-3-yl)pyrimidin-4-amine scaffold has been modified to develop inhibitors targeting CDKs, including CDK16. mdpi.com

14-3-3 Proteins : In a study on pyrazolone (B3327878) compounds, which are structurally related to pyrazoles, photoaffinity labeling and proteomic analysis identified the 14-3-3 protein family as the direct cellular target. nih.gov

These examples highlight that the aminopyrazole core is a "privileged scaffold" capable of targeting various proteins, particularly kinases. mdpi.comnih.gov Validation of these targets often involves techniques like fluorescent thermal shift assays (FTSA) or cellular thermal shift assays (CETSA), which confirm direct binding in vitro and in a cellular context. nih.gov

Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a protein target and to estimate the strength of the interaction. nih.gov These studies are crucial for understanding the structural basis of a compound's activity and for guiding rational drug design. nih.gov For pyrazole derivatives, docking studies have provided significant insights into their binding modes with various enzymes, such as cyclooxygenase (COX), protein kinases, and carbonic anhydrases. nih.govceon.rsnih.gov

In a typical docking simulation of a pyrazole-based inhibitor within a kinase active site, several key interactions are observed:

Hydrogen Bonds : The nitrogen atoms of the pyrazole ring and the hydrogen atoms of the aminophenyl group are prime candidates for forming hydrogen bonds. mdpi.com The pyrazole scaffold often acts as a hinge-binder in kinases. mdpi.com

Hydrophobic Interactions : The aromatic rings, such as the phenyl ring of the aminophenyl group and the benzyl ring of the benzyloxy moiety, typically engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. ceon.rs

Pi-Pi Stacking : The aromatic rings can also form favorable pi-pi stacking interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

For this compound, docking simulations would likely show the aminophenyl group pointing towards the solvent-exposed region or forming specific interactions with the protein surface, while the pyrazole core anchors the molecule in the binding site, and the benzyloxy group occupies a hydrophobic pocket. For instance, in docking studies of pyrazole derivatives with COX-2, the pyrazole ring was found to be important for interaction, occupying a key region of the active site. dergipark.org.tr Similarly, docking of pyrazole-carboxamides into carbonic anhydrase showed hydrogen bonding and hydrophobic interactions driving the binding. nih.gov

Table 1: Summary of Key Ligand-Protein Interactions for Pyrazole Scaffolds from Docking Studies

| Pyrazole Scaffold | Protein Target | Key Interacting Residues | Types of Interaction | Reference |

|---|---|---|---|---|

| Pyrazole derivatives | CDK2 | Ile10, Lys20, Lys89, Asp145 | Hydrogen Bonds | nih.gov |

| Pyrazole-carboxamide | Carbonic Anhydrase II (hCA II) | His94, His96, His119, Thr199, Thr200 | Hydrogen Bonds, Hydrophobic, Pi-Alkyl | nih.gov |

| 4,5-dihydro-1H-pyrazole | COX-2 | Tyr355, His90, Tyr385, Val349 | Hydrophilic, Hydrophobic | ceon.rs |

| N-(1H-pyrazol-3-yl)pyrimidine | c-Src Kinase | Hinge Region Residues | Hydrogen Bonds (Hinge Binding) | mdpi.com |

Lead Identification and Optimization Strategies for Pyrazole Scaffolds

The pyrazole nucleus is considered a "privileged structure" in medicinal chemistry due to its synthetic accessibility and its presence in numerous bioactive compounds. nih.gov This makes it an excellent starting point for lead identification and optimization campaigns aimed at discovering new therapeutics. researchgate.netresearchgate.net

Rational, structure-based design is a powerful strategy to optimize lead compounds. nih.gov By using structural information from X-ray crystallography or molecular docking, modifications can be designed to improve a compound's affinity (potency) and its binding preference for the intended target over other proteins (selectivity). nih.govnih.gov

In the development of pyrazole-based inhibitors, this approach is common. For instance, in a campaign to develop inhibitors for tissue-nonspecific alkaline phosphatase (TNAP), a pyrazole acid scaffold was selected for optimization. nih.gov Initial structure-activity relationship (SAR) data showed that a 2,4-dichlorophenyl substitution was favorable. This information guided the synthesis of a focused library of pyrazole amide analogues, leading to a significant improvement in potency from the micromolar to the nanomolar range. nih.gov The design strategy for PLK1 inhibitors also involved creating hybrid 3D-QSAR models and using docking results to propose new analogs with higher predicted potency. mdpi.com For a scaffold like this compound, rational design might involve modifying the substitution pattern on the aminophenyl or benzyloxy rings to enhance interactions with the target protein or to improve physicochemical properties.

Lead optimization is an iterative process involving cycles of chemical synthesis and biological testing. nih.gov Diverse libraries of analogs are synthesized around a promising lead scaffold to systematically probe the structure-activity relationship (SAR). mdpi.comnih.gov

For pyrazole scaffolds, a wide array of synthetic methods allows for the introduction of various substituents at different positions of the ring. nih.gov For example, in the optimization of TNAP inhibitors, two generations of pyrazole amide libraries were synthesized. nih.gov The first library established that incorporating a hydroxyl group on the amide generally increased potency. The second library explored the effect of branching and chain length of the amides, finding that amides with chain lengths of three carbons or less were the most active. nih.gov This iterative cycle of design, synthesis, and testing allows for a gradual refinement of the lead structure, ultimately yielding a compound with the desired profile for further development. nih.gov

Table 2: Example of Iterative Optimization for Pyrazole-based TNAP Inhibitors

| Compound | Structural Modification | Potency (IC50, µM) | Reference |

|---|---|---|---|

| Lead Pyrazole (1) | Initial Hit | 0.98 | nih.gov |

| Ester Derivative (2) | Esterification with 2,4-dichlorophenyl | 0.50 | nih.gov |

| Pyrrolidine (B122466) Amide (4) | Conversion to pyrrolidine amide | 0.50 | nih.gov |

| Optimized Amide (9j) | Addition of hydroxylated side chain | < 0.100 | nih.gov |

Prospective Research Directions and Synthetic Innovations for 4 2 Aminophenyl 1 Benzyloxy Pyrazole Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of polysubstituted pyrazoles is a well-established area of organic chemistry, yet the pursuit of more efficient, regioselective, and scalable methods remains a key objective. organic-chemistry.org Traditional methods for constructing the pyrazole (B372694) core often involve the condensation of 1,3-dicarbonyl compounds with hydrazines. nih.govyoutube.com For the specific synthesis of 4-(2-Aminophenyl)-1-(benzyloxy)pyrazole, a plausible route could involve the reaction of a suitably protected 2-aminophenyl-1,3-dicarbonyl precursor with benzyloxyhydrazine. However, the regioselectivity of such condensations can be a significant challenge. organic-chemistry.org

Future synthetic innovations could focus on the following areas:

Flow Chemistry Approaches: The implementation of continuous flow reactors could offer significant advantages in terms of reaction control, safety, and scalability. The precise control over temperature, pressure, and reaction time in a flow system can enhance regioselectivity and yield while minimizing byproduct formation.

Catalytic C-H Activation: Direct C-H functionalization of a pre-formed 1-(benzyloxy)pyrazole at the 4-position with an appropriate aminating reagent represents a highly atom-economical and elegant synthetic strategy. This would circumvent the need for pre-functionalized starting materials.

Multi-component Reactions (MCRs): Designing a one-pot, multi-component reaction that brings together a benzyloxyhydrazine, a source of the C3 and C4 carbons, and a protected aniline (B41778) derivative could provide a rapid and convergent route to the target molecule and its analogues. organic-chemistry.org

Novel Precursors: The synthesis could also be approached by first constructing the 4-(2-nitrophenyl)-1-(benzyloxy)pyrazole intermediate, followed by a selective reduction of the nitro group. nih.gov Research into milder and more selective reducing agents would be beneficial to avoid cleavage of the benzyloxy group or reduction of the pyrazole ring. A potential synthetic approach is outlined in the table below.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Formation of 1,3-dicarbonyl precursor | 2'-Nitroacetophenone, suitable acylating agent | 1-(2-Nitrophenyl)alkane-1,3-dione |

| 2 | Pyrazole ring formation | 1-(2-Nitrophenyl)alkane-1,3-dione, Benzyloxyhydrazine hydrochloride, Base (e.g., NaOAc), Solvent (e.g., EtOH), Heat | 4-(2-Nitrophenyl)-1-(benzyloxy)pyrazole derivative |

| 3 | Nitro group reduction | 4-(2-Nitrophenyl)-1-(benzyloxy)pyrazole derivative, Reducing agent (e.g., SnCl2/HCl, H2/Pd-C), Solvent | This compound derivative |

Exploration of Diverse Derivatization Strategies to Expand Chemical Space

The therapeutic potential of a lead compound is often realized through systematic derivatization to explore the structure-activity relationship (SAR). mdpi.comresearchgate.net The this compound scaffold offers multiple points for chemical modification, allowing for a broad exploration of chemical space.

Key derivatization strategies could include:

N-Acylation and N-Sulfonylation of the Amino Group: The primary amino group is a prime handle for introducing a wide array of substituents. Acylation with various carboxylic acids or sulfonylation with sulfonyl chlorides can modulate the electronic properties, lipophilicity, and hydrogen bonding capacity of the molecule, which are critical for target engagement.

Modification of the Phenyl Ring: The aminophenyl ring can be further functionalized through electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions to introduce substituents that can probe specific binding pockets in a biological target.

Variation of the Benzyloxy Group: The benzyloxy moiety can be replaced with other substituted benzyl (B1604629) groups or different alkyl or aryl ethers to explore the impact of steric and electronic changes on biological activity. Synthesis of N-(4-(benzyloxy)benzyl) derivatives has been reported for other heterocyclic systems and could be adapted. nih.gov

Functionalization of the Pyrazole Ring: While the 4- and 1-positions are substituted, positions 3 and 5 of the pyrazole ring could potentially be functionalized, for instance, through lithiation followed by reaction with an electrophile, although this might be challenging due to the existing substituents.

A table of potential derivatives is presented below:

| Parent Compound | Derivatization Site | Reagent/Reaction Type | Potential Derivative Class |

| This compound | 2-Amino group | Acyl chlorides, Carboxylic acids (with coupling agents) | N-Acyl derivatives |

| This compound | 2-Amino group | Sulfonyl chlorides | N-Sulfonyl derivatives |

| This compound | Aminophenyl ring | Halogenation, Nitration | Substituted aminophenyl derivatives |

| This compound | Benzyloxy group | Substituted benzyl halides | Substituted benzyloxy derivatives |

Advanced Computational Approaches for Deeper Understanding and Prediction

In modern drug discovery, computational chemistry plays a pivotal role in accelerating the design and optimization of new drug candidates. eurasianjournals.comnih.gov For this compound, computational studies can provide invaluable insights into its physicochemical properties, potential biological targets, and binding modes.

Future computational research should focus on:

Quantum Mechanical Calculations: Density Functional Theory (DFT) calculations can be employed to determine the optimized geometry, electronic structure, and reactivity parameters of the molecule. researchgate.net This information is crucial for understanding its intrinsic properties and for parameterizing molecular mechanics force fields.

Molecular Docking and Virtual Screening: If a biological target is identified, molecular docking studies can predict the binding orientation and affinity of this compound and its derivatives within the target's active site. This can guide the rational design of more potent and selective inhibitors. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the ligand-receptor complex, revealing the stability of the binding pose and the key interactions that are maintained over time. eurasianjournals.com This can help to refine the understanding of the binding mechanism.

ADMET Prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis and experimental testing. nih.gov

Integration with High-Throughput Screening for New Biological Discoveries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against a plethora of biological targets. nih.gov The this compound scaffold, with its structural resemblance to known kinase inhibitors, is a prime candidate for inclusion in HTS campaigns. mdpi.comnih.gov

Prospective research in this area should involve:

Kinase Profiling: Given that many pyrazole derivatives are known kinase inhibitors, screening this compound and its focused library of derivatives against a broad panel of kinases could identify novel and selective inhibitors for various therapeutic areas, including oncology and inflammation. nih.govmdpi.com

Phenotypic Screening: In addition to target-based screening, phenotypic screening in relevant disease models (e.g., cancer cell lines, primary immune cells) can uncover unexpected biological activities and novel mechanisms of action.

Fragment-Based Screening: The core pyrazole scaffold could be used as a starting point in fragment-based drug discovery (FBDD). Identifying small fragments that bind to a target of interest can guide the elaboration of these fragments into more potent lead compounds, potentially incorporating the aminophenyl and benzyloxy moieties.

Affinity-Based Screening Technologies: Techniques such as affinity chromatography or DNA-encoded library (DEL) technology could be employed to identify proteins that bind to immobilized this compound, thereby discovering novel biological targets.

By systematically pursuing these prospective research directions, the scientific community can unlock the full potential of this compound chemistry, paving the way for the development of new and innovative therapeutic agents.

Q & A

Q. How should researchers address discrepancies between in silico predictions and experimental outcomes for this compound reactivity?

- Methodological Answer : Re-evaluate computational models using experimental data (e.g., revised transition-state geometries from kinetic isotope effects). Bayesian optimization iteratively adjusts force field parameters to align simulated and observed reaction pathways. Cross-validate with alternative methods (e.g., semi-empirical PM6 vs. DFT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.